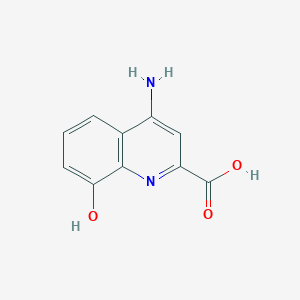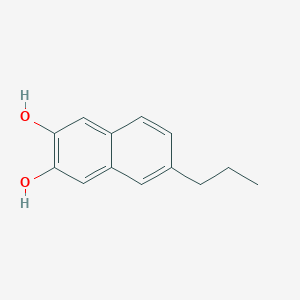
4-Fluoronaphthalene-2-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoronaphthalene-2-acetic acid: is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a fluorine atom at the fourth position and an acetic acid group at the second position of the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoronaphthalene-2-acetic acid typically involves the introduction of a fluorine atom into the naphthalene ring followed by the addition of an acetic acid group. One common method involves the reaction of 2-naphthol with para-toluene sulfochloride to produce para-toluenesulfonic acid-2-naphthyl. This intermediate is then reacted with a fluorinating agent, such as cupric fluoride, under the catalysis of a tertiary amine bidentate ligand and metallic copper in an aprotic solvent with a high boiling point .
Industrial Production Methods
For industrial production, the process is scaled up by optimizing reaction conditions to ensure high yield and purity. The use of safer and more cost-effective fluorinating agents is preferred to avoid hazardous by-products. The reaction conditions are carefully controlled to maintain the integrity of the naphthalene ring and ensure the selective introduction of the fluorine atom at the desired position.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoronaphthalene-2-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated naphthalene derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions typically use catalysts such as palladium on carbon.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized naphthalene derivatives.
Reduction: Hydrogenated naphthalene derivatives.
Substitution: Halogenated, nitrated, and sulfonated naphthalene derivatives.
Aplicaciones Científicas De Investigación
4-Fluoronaphthalene-2-acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 4-Fluoronaphthalene-2-acetic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding. The acetic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene-2-acetic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
4-Fluoronaphthalene-1-acetic acid: Similar structure but with the acetic acid group at a different position, leading to variations in reactivity and applications.
2-Fluoronaphthalene: Contains only the fluorine atom without the acetic acid group, used in different contexts.
Uniqueness
4-Fluoronaphthalene-2-acetic acid is unique due to the specific positioning of the fluorine atom and the acetic acid group, which imparts distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C12H9FO2 |
|---|---|
Peso molecular |
204.20 g/mol |
Nombre IUPAC |
2-(4-fluoronaphthalen-2-yl)acetic acid |
InChI |
InChI=1S/C12H9FO2/c13-11-6-8(7-12(14)15)5-9-3-1-2-4-10(9)11/h1-6H,7H2,(H,14,15) |
Clave InChI |
UBEAIBOFXFSPHF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C=C2F)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



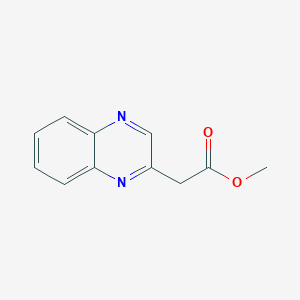


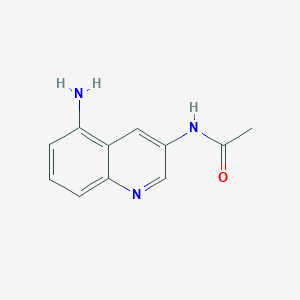
![4'-Vinyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B11898345.png)

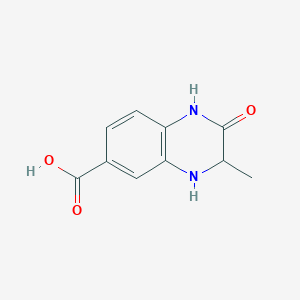
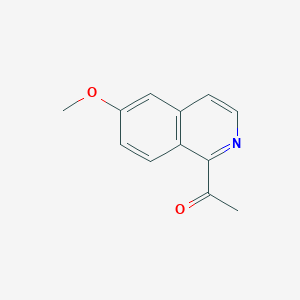
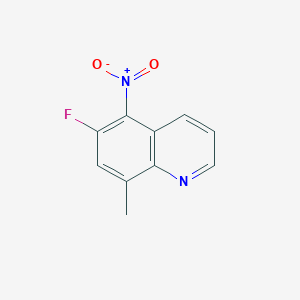
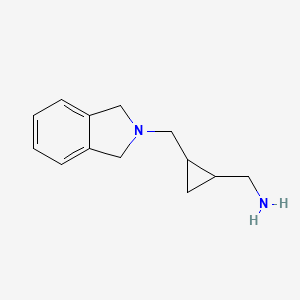
![7-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11898381.png)
